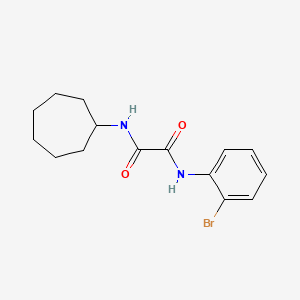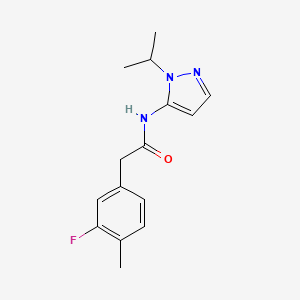
2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide, also known as Methyl 4-(2-methyl-5-(morpholin-4-ylcarbonyl)phenylamino)benzenesulfonate, is a sulfonamide derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This compound has been found to have minimal off-target effects, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer, such as bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been achieved using different methods. One of the most common methods involves the reaction of 2-methyl-5-nitrobenzenesulfonamide and 4-methylphenylhydrazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with morpholine-4-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylphenyl)-5-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-7-17(8-4-14)20-26(23,24)18-13-16(6-5-15(18)2)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWDJGPXKRABPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-isopropyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4981855.png)
![4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4981866.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
